6-Amino-3-bromo-2-methyl-phenol
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Overview
Description
6-Amino-3-bromo-2-methyl-phenol is an aromatic compound with a phenol group substituted with an amino group at the 6th position, a bromine atom at the 3rd position, and a methyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-bromo-2-methyl-phenol can be achieved through several synthetic routes. One common method involves the bromination of 2-methylphenol (o-cresol) followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions typically involve:
Bromination: Using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Nitration: Using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group.
Reduction: Using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation to convert the nitro group to an amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-bromo-2-methyl-phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of corresponding amines or reduced derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
6-Amino-3-bromo-2-methyl-phenol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-3-bromo-2-methyl-phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and bromine groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
6-Amino-3-bromo-2-methyl-aniline: Similar structure but with an aniline group instead of a phenol group.
6-Amino-3-chloro-2-methyl-phenol: Similar structure but with a chlorine atom instead of a bromine atom.
6-Amino-3-bromo-2-ethyl-phenol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
6-Amino-3-bromo-2-methyl-phenol is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the bromine atom can enhance its reactivity in substitution reactions, while the amino group can provide sites for further functionalization.
Properties
IUPAC Name |
6-amino-3-bromo-2-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-4-5(8)2-3-6(9)7(4)10/h2-3,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGKETUQKBEEEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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